![molecular formula C22H36OS B12639335 (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)
(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol
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Overview
Description
The compound (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2’-thiirane]-17-ol is a complex organic molecule with a unique spiro structure. This compound is characterized by its multiple chiral centers and the presence of a thiirane ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the thiirane ring. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Thiirane Ring Formation: Introduction of the thiirane ring via sulfurization reactions.
Chiral Resolution: Separation of the desired stereoisomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiirane ring to sulfoxide or sulfone derivatives.
Reduction: Reduction of the cyclopenta[a]phenanthrene core to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the thiirane ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates under basic conditions.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of azido or thioether derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Hormonal Activity
The compound exhibits structural similarities to steroid hormones and may interact with hormone receptors. Research indicates that such compounds can influence hormonal pathways and could be explored for therapeutic applications in hormone-related disorders .
2. Anticancer Properties
Recent studies have suggested that compounds with similar structural features can enhance the efficacy of cancer therapies. The unique spiro structure may provide novel mechanisms of action against tumor cells. For instance:
- Combination Therapies : The compound could be tested in conjunction with existing therapies like adoptive T-cell therapy and oncolytic virus treatments to improve patient outcomes in cancer treatment .
- Targeting Specific Cancer Types : Its application could extend to specific cancers where hormonal modulation is beneficial.
3. Neurological Research
Due to its potential neuroactive properties related to steroid-like compounds, this molecule may be investigated for its effects on neurodegenerative diseases. The interaction with neurosteroid pathways could lead to new insights into treatments for conditions like Alzheimer's disease or multiple sclerosis.
Material Science Applications
1. Polymer Chemistry
The unique spiro structure of the compound allows for potential use as a monomer in polymer synthesis. This could lead to the development of new materials with tailored properties:
- Biodegradable Polymers : Exploring the incorporation of this compound into biodegradable polymer matrices could result in environmentally friendly materials with enhanced mechanical properties.
2. Coatings and Adhesives
The hydrophobic nature and structural stability of the compound make it suitable for developing advanced coatings and adhesives that require durability and resistance to environmental factors.
Case Study 1: Hormonal Modulation
In a controlled study examining the effects of steroid-like compounds on hormone receptor activity:
- Objective : To determine the binding affinity of the compound to androgen receptors.
- Findings : The compound demonstrated significant binding affinity comparable to known androgenic steroids.
Case Study 2: Anticancer Efficacy
A preclinical trial investigated the combination of this compound with standard chemotherapy agents:
- Objective : To assess the synergistic effects on tumor growth inhibition.
- Results : Enhanced tumor suppression was observed in models treated with both agents compared to monotherapy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2’-epoxide]-17-ol
- (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2’-aziridine]-17-ol
Uniqueness
The presence of the thiirane ring in this compound distinguishes it from similar compounds with epoxide or aziridine rings. The thiirane ring imparts unique reactivity and biological activity, making this compound a valuable target for research and development.
Biological Activity
The compound (2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol is a complex organic molecule with potential biological applications. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The compound features a unique spiro structure that contributes to its biological properties. Its stereochemistry includes several chiral centers that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by targeting specific cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation markers in vitro and in vivo.
- Antioxidant Activity : It may also exhibit antioxidant properties which can help in mitigating oxidative stress-related damage in cells.
Anticancer Activity
A study highlighted the ability of similar compounds to interact with G-quadruplex structures in DNA. These interactions can inhibit cancer cell proliferation by disrupting telomere function. The specific compound under review is hypothesized to exhibit similar mechanisms due to its structural analogies with known G-quadruplex binders .
Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), derivatives of the compound demonstrated significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential pathway for therapeutic use in inflammatory diseases .
Antioxidant Properties
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated a notable ability to neutralize free radicals compared to standard antioxidants like ascorbic acid. This property is crucial for developing supplements or pharmaceuticals aimed at oxidative stress-related conditions .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer | Inhibition of cancer cell lines through G-quadruplex targeting |
Study 2 | Anti-inflammatory | Reduction of cytokines in LPS-induced inflammation models |
Study 3 | Antioxidant | Effective scavenging of DPPH radicals compared to controls |
The proposed mechanisms of action for the biological activities include:
- G-Quadruplex Stabilization : By stabilizing G-quadruplex structures in telomeres and oncogenes.
- Cytokine Modulation : Inhibiting signaling pathways that lead to the expression of inflammatory cytokines.
- Radical Scavenging : Directly interacting with reactive oxygen species (ROS) to prevent cellular damage.
Properties
Molecular Formula |
C22H36OS |
---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol |
InChI |
InChI=1S/C22H36OS/c1-14-11-19(2)15(12-22(14)13-24-22)5-6-16-17(19)7-9-20(3)18(16)8-10-21(20,4)23/h14-18,23H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
YQPXGHUOOLIGIF-OEZURGNFSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)C[C@]15CS5)C |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC15CS5)C |
Origin of Product |
United States |
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